molecular formula C9H12O2 B2525968 10-Oxatricyclo[5.2.1.02,6]decan-4-one CAS No. 2361729-92-0

10-Oxatricyclo[5.2.1.02,6]decan-4-one

Cat. No.: B2525968
CAS No.: 2361729-92-0
M. Wt: 152.193
InChI Key: DBTUAUXFWKUZEM-UHFFFAOYSA-N
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Description

10-Oxatricyclo[5.2.1.02,6]decan-4-one is a high-value, synthetically useful tricyclic scaffold that incorporates both ether and ketone functional groups. This complex oxygen-bridged structure is of significant interest in advanced organic synthesis and medicinal chemistry research. Compounds within this structural family, such as 4-oxatricyclo[5.2.1.0²⁶]decan-10-one, have been the subject of experimental and computational studies to understand their unique reactivity, particularly in selective hydride addition reactions influenced by stereoelectronic effects . The rigid tricyclic framework serves as a versatile precursor for developing novel chemical entities. Researchers utilize this and related oxatricyclic compounds as key intermediates in the synthesis of more complex molecules, including potential serine/threonine protein phosphatase inhibitors derived from norcantharidin analogs . Its mechanism of action in research settings is often tied to its ability to act as a constrained scaffold, directing further chemical transformations with high stereoselectivity. As a building block, it enables access to structurally diverse compounds for applications in catalyst development and material science. This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-oxatricyclo[5.2.1.02,6]decan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-5-3-6-7(4-5)9-2-1-8(6)11-9/h6-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTUAUXFWKUZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(=O)CC3C1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 10 Oxatricyclo 5.2.1.02,6 Decan 4 One and Its Functionalized Analogs

Construction of the 10-Oxatricyclo[5.2.1.02,6]decan-4-one Skeleton

The synthesis of the this compound core structure can be achieved through a variety of sophisticated synthetic strategies. These methods range from classic cycloaddition reactions to more contemporary multicomponent and tandem approaches, as well as the derivatization of pre-existing tricyclic systems.

Cycloaddition Strategies, including Diels-Alder Reactions

The Diels-Alder reaction stands as a cornerstone in the construction of the tricyclic framework of this compound and its precursors. This [4+2] cycloaddition provides an efficient means to establish the requisite stereochemistry and connectivity of the fused ring system. A common approach involves the reaction of a suitable diene and dienophile to generate a bicyclic adduct, which can then be further elaborated to the target oxatricyclic ketone.

For instance, the reaction between furan (B31954) and maleic anhydride (B1165640) serves as a classic example, yielding the endo-adduct, 4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. This adduct contains the fundamental oxabicyclo[2.2.1]heptane core. Subsequent chemical transformations can then be employed to convert this precursor into the desired this compound skeleton.

Another notable Diels-Alder strategy employs 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene as the diene and maleic anhydride as the dienophile. The resulting adduct provides a robust platform for further synthetic manipulations to arrive at the target molecule.

DieneDienophileAdductReference
FuranMaleic anhydride4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione nih.govnih.govmdpi.com
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadieneMaleic anhydrideChlorendic anhydride precursor

Multicomponent Approaches and Tandem Reaction Sequences

Modern synthetic chemistry increasingly relies on multicomponent reactions (MCRs) and tandem reaction sequences to construct complex molecular architectures in a step- and atom-economical fashion. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of highly functionalized precursors.

Tandem radical cyclization represents a powerful strategy for the assembly of polycyclic cage compounds, including oxa-cages. This approach involves the generation of a radical species that undergoes a cascade of intramolecular cyclizations to rapidly build up molecular complexity. For example, a suitably designed acyclic precursor with multiple sites of unsaturation can be triggered to cyclize in a domino fashion, forming the intricate ring system of an oxatricyclo-decanone derivative in a single synthetic operation. These radical cascades offer a high degree of control over stereochemistry and can be initiated under mild conditions, making them an attractive alternative to more traditional linear syntheses.

Derivatization from Precursor Tricyclic Systems

The synthesis of this compound is often accomplished through the chemical modification of a pre-formed tricyclic precursor, typically obtained from a Diels-Alder reaction. This approach allows for the systematic introduction of the desired functional groups and the establishment of the final oxatricyclic framework.

Starting from the Diels-Alder adduct of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene and maleic anhydride, a multi-step sequence can be employed. This sequence typically involves:

Reduction of the anhydride moiety to a diol.

Reductive dechlorination to remove the chlorine atoms from the cyclopentane (B165970) ring.

Catalytic hydrogenation to saturate the double bond within the bicyclic system.

Ring closure to form the ether linkage of the oxatricyclic system.

Hydrolysis of the ketal to unveil the ketone functionality.

This stepwise approach provides a reliable and well-established route to this compound and its analogs.

Regioselective and Stereoselective Functionalization

Once the this compound skeleton is in hand, further functionalization can be undertaken to introduce additional chemical diversity. The rigid and sterically defined nature of this tricyclic system allows for a high degree of regio- and stereocontrol in subsequent reactions.

Selective Oxidation Reactions, including Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful tool for the selective oxidation of ketones to esters or lactones. acs.org In the context of this compound and its derivatives, this reaction offers a route to novel oxygen-containing cage compounds. The reaction involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl group.

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the adjacent carbon atoms. In the case of tricyclic ketones like this compound, the bridgehead carbon with higher substitution is generally favored to migrate, leading to the formation of a specific lactone regioisomer. This transformation provides access to a new class of functionalized oxa-cages with potential applications in medicinal chemistry and materials science.

SubstrateReagentProduct
Tricyclo[5.2.1.02,6]decan-10-one derivativePeroxy acid (e.g., m-CPBA)Corresponding lactone

Nucleophilic Additions and Alkylations at Carbonyl Centers

The carbonyl group of this compound is a key site for nucleophilic attack, allowing for the introduction of a wide range of substituents. The rigid conformation of the tricyclic system imposes significant steric constraints, leading to high levels of stereoselectivity in these addition reactions.

The reduction of the carbonyl group with hydride reagents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), has been studied in detail. These reactions typically proceed with high facial selectivity, with the nucleophile attacking from the less hindered exo face of the molecule to produce the corresponding endo-alcohol. The stereochemical outcome of these reductions is influenced by both steric and electronic factors within the tricyclic framework. lookchem.comnih.gov

Alkylation of the carbonyl center can be achieved using organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). These powerful nucleophiles add to the carbonyl carbon to form tertiary alcohols after acidic workup. The stereoselectivity of these alkylation reactions is also dictated by the steric environment around the carbonyl group, generally favoring attack from the exo face. This allows for the controlled introduction of a variety of alkyl and aryl groups at the C4 position, further expanding the chemical diversity of the this compound scaffold.

ReagentProduct TypeStereoselectivity
Hydride reagents (e.g., LiAlH4, NaBH4)Secondary alcoholHigh (typically endo-alcohol)
Organometallic reagents (e.g., RMgX, RLi)Tertiary alcoholHigh (typically exo-attack)

Epoxidation and Cyclopropanation of Unsaturated Tricyclic Ketones

The introduction of three-membered rings, either oxiranes (epoxides) or cyclopropanes, onto the unsaturated precursors of this compound is a powerful strategy for further functionalization and for accessing more complex molecular architectures. These transformations often proceed with a high degree of stereoselectivity due to the sterically demanding nature of the tricyclic system.

The epoxidation of unsaturated tricyclic ketones, such as derivatives of tricyclo[5.2.1.02,6]decadienone, can be achieved using various oxidizing agents. The facial selectivity of the epoxidation is dictated by the steric hindrance of the concave and convex faces of the molecule. For instance, the treatment of a related tricyclo[5.2.1.02,6]decadienone system with reagents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding epoxide. The stereochemical outcome of such reactions is of considerable interest, as the resulting epoxides are versatile intermediates that can undergo a variety of nucleophilic ring-opening reactions to introduce new functional groups with defined stereochemistry. Furthermore, these epoxides themselves can exhibit interesting chemical behavior due to their rigid and highly congested structures.

Cyclopropanation of unsaturated tricyclic ketones offers another avenue for introducing structural complexity. The reaction of an unsaturated precursor with a carbene or carbene equivalent can furnish the corresponding cyclopropanated derivative. The stereoselectivity of this addition is also a key consideration. For example, the reaction of a tricyclo[5.2.1.02,6]deca-2(6),8-dien-3-one with a dimethylsulfoxonium ylide has been shown to yield a highly strained, annulated cyclopropane (B1198618) with complete exo-face selectivity. This high degree of stereocontrol is a common feature in the reactions of these rigid polycyclic systems.

The reactivity of these strained three-membered rings fused to the tricyclic core has also been a subject of investigation. For instance, tricyclo[5.2.1.02,6]decenone epoxides have been shown to undergo unexpected isomerizations to form oxa-pentacycloundecanones under flash vacuum thermolysis conditions in the presence of solid acid catalysts. This highlights the potential for these intermediates to be transformed into unique cage-like structures.

Asymmetric Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of paramount importance for their application in the development of chiral drugs and as chiral building blocks in organic synthesis. To this end, several asymmetric strategies have been explored, including the use of chiral auxiliaries and enzymatic transformations.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. These chiral molecules are temporarily attached to a substrate, direct the stereochemical course of a reaction, and are subsequently removed to afford the desired enantiomerically enriched product.

A common strategy for the asymmetric synthesis of complex cyclic molecules is the use of chiral auxiliaries in Diels-Alder reactions. While specific examples for the synthesis of this compound are not extensively documented, the principles can be illustrated with the synthesis of related bicyclic systems that form the core of the target molecule. For instance, the Lewis acid-promoted Diels-Alder reaction of acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols with cyclopentadiene (B3395910) has been shown to proceed with high endo-selectivity and diastereoselectivity. In this approach, the chiral sulfonamide auxiliary effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. After the reaction, the auxiliary can be removed under mild conditions. This type of strategy could be adapted to the synthesis of chiral precursors for this compound.

The following table provides an overview of the diastereoselectivity achieved in the Diels-Alder reaction of an acrylate ester of a cis-1-arylsulfonamido-2-indanol with cyclopentadiene in the presence of different Lewis acids.

EntryLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)
1Et2AlCl-7885>99:1
2TiCl4-7880>99:1
3SnCl4-787598:2
4BF3·OEt2-787095:5

Data sourced from a study on a related bicyclic system.

Enzymes, with their inherent chirality and high selectivity, are increasingly utilized for the synthesis of enantiopure compounds. Biocatalytic methods such as kinetic resolution and desymmetrization offer mild and efficient routes to chiral molecules.

An effective method for obtaining enantiopure derivatives of the tricyclo[5.2.1.02,6]decane skeleton is through enzymatic kinetic resolution. For example, the kinetic resolution of racemic 3,10-dioxygenated tricyclo[5.2.1.02,6]decane derivatives has been successfully achieved through transesterification using lipase (B570770) PS (from Pseudomonas cepacia) immobilized on Celite. In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer. This methodology provides access to both enantiomers of the tricyclic building block in high enantiomeric purity.

The efficiency of the enzymatic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value indicates a highly selective and therefore effective resolution.

The following table summarizes the results of the lipase PS-catalyzed kinetic resolution of a racemic 3,10-dihydroxy-tricyclo[5.2.1.02,6]decane derivative.

SubstrateProductTime (h)Conversion (%)Enantiomeric Excess of Substrate (ees) (%)Enantiomeric Excess of Product (eep) (%)Enantiomeric Ratio (E)
(±)-Alcohol(+)-Acetate2450>9998>200

Data from a study on a related tricyclic diol.

Enzymatic desymmetrization of prochiral molecules is another powerful strategy for the synthesis of enantiopure compounds. This approach involves the selective transformation of one of two identical functional groups in a prochiral molecule by an enzyme, leading to a chiral product. While specific examples for the desymmetrization of a prochiral precursor to this compound are not widely reported, the principle is well-established for a variety of prochiral ketones, diols, and diesters. The application of this methodology to a suitably substituted, prochiral tricyclo[5.2.1.02,6]decanedione could potentially provide a direct and highly efficient route to chiral derivatives of this compound.

Mechanistic Investigations of Reactions Involving 10 Oxatricyclo 5.2.1.02,6 Decan 4 One

Stereochemistry of Nucleophilic Additions to the Carbonyl Moiety

The rigid, caged structure of 10-Oxatricyclo[5.2.1.02,6]decan-4-one presents a unique stereochemical environment for nucleophilic attack at the C4 carbonyl group. The facial selectivity of such additions is dictated by a combination of steric and electronic factors inherent to the tricyclic framework.

π-Facial Selectivity: Experimental Observations and Theoretical Interpretations

Direct experimental studies and theoretical calculations detailing the π-facial selectivity of nucleophilic additions specifically to this compound are not extensively documented in the surveyed literature. However, the principles governing stereoselectivity in related bridged bicyclic and tricyclic ketones, such as norbornanone systems, are well-established and provide a strong basis for prediction.

Nucleophilic attack on a prochiral carbonyl carbon can occur from one of two faces, leading to diastereomeric products. In systems like the tricyclo[5.2.1.02,6]decane framework, the two faces are designated syn (towards the C8-C9 bridge) and anti (away from the C8-C9 bridge). The selectivity arises from differences in the transition state energies for the two pathways of approach. academie-sciences.fr

Theoretical models often invoked to explain facial selectivity include:

Steric Hindrance: The nucleophile will preferentially attack from the less sterically encumbered face. In this molecule, the relative steric hindrance of the syn and anti faces at the C4 position would need to be evaluated.

Torsional Strain: The formation of the tetrahedral intermediate from the sp2 carbonyl carbon can induce or relieve torsional strain along the molecular framework. The favored pathway will be the one that minimizes this strain in the transition state. academie-sciences.fr

Electronic Effects: Hyperconjugative and electrostatic interactions can play a crucial role. The Cieplak model, for instance, posits that the preferred trajectory of nucleophilic attack is antiperiplanar to the best sigma-donor bond, which stabilizes the developing σ* orbital of the incipient bond. researchgate.net Conversely, the Felkin-Anh model focuses on interactions with substituents on adjacent carbons.

Influence of Substituents and Electronic Effects on Stereoselectivity

The introduction of substituents onto the tricyclic skeleton of this compound would be expected to significantly alter the stereochemical outcome of nucleophilic additions. Again, while specific data for this compound is scarce, extensive research on related systems provides clear guiding principles.

In studies on 6-substituted tricyclo[5.2.1.02,6]deca-4,8-dien-3-ones, it was demonstrated that substituents at the 6-position can exert profound steric or electronic control on conjugate nucleophilic additions. researchgate.net

Steric Control: Bulky alkyl substituents generally direct the nucleophile to the opposite, less hindered face (steric approach control).

Electronic Control: Substituents with significant electronic character (electron-donating or electron-withdrawing) can influence facial selectivity through long-range stereoelectronic effects. These effects can be rationalized by models that consider the perturbation of the carbonyl's LUMO (π*C=O) by distal sigma bonds, altering the preferred trajectory of nucleophilic attack. researchgate.net

For this compound, substituents at positions C5, C6, or C2, for example, could modulate the relative energies of the syn and anti transition states through both steric and electronic perturbations, thereby controlling the diastereoselectivity of the addition.

Pericyclic and Rearrangement Reactions

The strained polycyclic framework of this compound makes it a candidate for thermally or catalytically induced pericyclic reactions and intramolecular rearrangements.

Cycloreversion Processes, including Flash Vacuum Thermolysis

The tricyclo[5.2.1.02,6]decane skeleton is essentially a Diels-Alder adduct of cyclopentadiene (B3395910) and a dienophile. As such, it is susceptible to retro-Diels-Alder reactions, a type of cycloreversion, under thermolytic conditions. Flash vacuum thermolysis (FVT) is a powerful technique for studying such gas-phase unimolecular reactions.

Studies on closely related 6-substituted tricyclodecenone epoxides have shown that FVT at temperatures of 400°C or higher leads to effective [4+2] cycloreversion. doi.org This process would break the C1-C2 and C6-C7 bonds, leading to the formation of two smaller molecules. For this compound, a similar retro-Diels-Alder reaction would be expected to yield cyclopentadiene and a corresponding α,β-unsaturated lactone. The efficiency and temperature required for this cycloreversion could be influenced by the presence of the heteroatom and the carbonyl group within the ring system.

Intramolecular Rearrangements and Fragmentation Pathways

Beyond simple cycloreversion, the tricyclo[5.2.1.02,6]decane framework can undergo complex intramolecular rearrangements, particularly under catalytic FVT conditions. In a remarkable discovery, the FVT of tricyclodecenone exo- and endo-epoxides in the presence of solid acid catalysts did not promote the expected cycloreversion but instead induced an unexpected isomerization and cyclization to form novel oxa-pentacycloundecanone cage compounds. doi.org This highlights that under certain conditions, intramolecular pathways can be kinetically favored over fragmentation.

The table below summarizes the results of catalytic FVT on a tricyclodecenone endo-epoxide, a close structural analog.

Catalytic FVT of Tricyclodecenone endo-epoxide (9)
CatalystTemperature (°C)Conversion (%)Selectivity for Oxapentacycloundecanone (10) (%)
Amorphous Alumina B698D-243008678

This result suggests that this compound could also be susceptible to unforeseen skeletal rearrangements under specific catalytic conditions.

Regarding fragmentation pathways, as typically studied by mass spectrometry, ketones often undergo characteristic cleavages. The most common fragmentation for cyclic ketones is α-cleavage, involving the breaking of a bond adjacent to the carbonyl group. This is often followed by a series of further rearrangements and fragmentations to produce a characteristic mass spectrum. youtube.com

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analyses for reactions involving this compound have not been specifically reported. Such investigations are crucial for a quantitative understanding of reactivity and selectivity.

In general, the kinetics of nucleophilic addition to a carbonyl group involve a rate-determining step of the nucleophile attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.orgopenstax.org The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.

Transition state analysis, typically performed using computational quantum chemistry methods, would be invaluable for this system. Such calculations could:

Determine the geometries and energies of the transition states for syn and anti attack.

Elucidate the electronic factors (e.g., orbital interactions, electrostatic potentials) that stabilize one transition state over the other. academie-sciences.fr

Predict the activation energies for competing pathways, such as cycloreversion versus intramolecular rearrangement, providing a theoretical basis for the observed experimental outcomes.

Without specific studies on this compound, discussions on its reaction kinetics and transition state analysis remain within the general, well-understood framework of physical organic chemistry.

Other Key Reaction Pathways

Following extensive searches of scientific literature and chemical databases, no specific research detailing the mechanistic investigations or key reaction pathways for the compound this compound could be located. The available literature focuses on constitutional isomers or related tricyclic structures, but not on the specific molecule requested.

For instance, significant research has been conducted on the isomer 4-Oxatricyclo[5.2.1.02,6]decan-10-one . Studies on this compound have explored the π-facial selectivities of hydride additions, providing detailed experimental and computational data on its reactivity. These investigations, however, are specific to the arrangement of the oxygen atom and the carbonyl group in that particular isomer and cannot be extrapolated to this compound.

Similarly, literature exists for related heterocyclic systems where the carbonyl group at the 4-position is replaced by other functionalities, such as in 10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane . The reaction pathways of these compounds are dictated by the presence of the nitrogen heteroatom and differ fundamentally from those expected for a ketone.

Due to the absence of published data, a detailed discussion, research findings, or data tables concerning the reaction pathways of this compound cannot be provided at this time.

Structural Characterization and Conformational Analysis of 10 Oxatricyclo 5.2.1.02,6 Decan 4 One Scaffolds

Advanced Spectroscopic Characterization Techniques

While specific experimental spectra for 10-Oxatricyclo[5.2.1.02,6]decan-4-one are not widely published, its structural features allow for the reliable prediction of its spectroscopic characteristics based on data from analogous compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the connectivity and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the scaffold, with most protons exhibiting distinct chemical shifts. The bridgehead protons on the norbornane (B1196662) core would appear as multiplets in the upfield region. Protons adjacent to the ether oxygen (at C1 and C7) would be shifted downfield compared to a simple carbocyclic analogue. The protons alpha to the carbonyl group (at C3 and C5) would also experience a downfield shift, likely appearing in the 2.0-2.8 ppm range.

13C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of 215-220 ppm for a five-membered ring ketone. acs.org The carbons bonded to the ether oxygen (C1 and C7) would resonate in the 70-80 ppm region. mdpi.com The remaining aliphatic carbons would appear at higher fields.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most prominent and diagnostic absorption band for this compound would be the strong carbonyl (C=O) stretch. For a saturated five-membered ring ketone, this peak typically appears at a relatively high wavenumber, around 1745-1750 cm-1, due to the angle strain in the ring. acs.org Additionally, a characteristic C-O-C stretching band for the ether linkage would be observable in the fingerprint region, typically between 1050 and 1150 cm-1.

TechniqueStructural FeaturePredicted ObservationReference Analog Data
13C NMRCarbonyl Carbon (C=O)δ ≈ 215-220 ppmBicyclo[2.2.1]heptan-2-one derivatives show C=O shifts around 219-221 ppm. acs.org
13C NMREther Carbons (C-O-C)δ ≈ 70-80 ppmRelated 10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane systems show C-O signals at 79.8 ppm. mdpi.com
IR SpectroscopyCarbonyl Stretch (C=O)ν ≈ 1745-1750 cm-1Bicyclo[2.2.1]heptanone derivatives exhibit a C=O stretch at 1744-1746 cm-1. acs.org
IR SpectroscopyEther Stretch (C-O-C)ν ≈ 1050-1150 cm-1General range for aliphatic ethers.
Structural ParameterExpected Value / FeatureBasis from Analogous Structures
Ring Fusioncis, exoCommon configuration for Diels-Alder adducts leading to this skeleton. mdpi.com
Norbornane Fold Angle~ 6-7°Observed in substituted tricyclo[5.2.1.02,6]decene derivatives. iucr.org
Internal C-C-C Angles< 109.5°Characteristic of the strained bicyclo[2.2.1]heptane core. iucr.org
C=O Bond Length~ 1.21 ÅTypical for a ketone carbonyl group.

Conformational Preferences and Ring Strain Analysis

The concept of ring strain is central to understanding the stability and reactivity of cyclic molecules. Ring strain arises from a combination of angle strain, torsional strain, and steric (or transannular) strain. wikipedia.org The rigid, polycyclic nature of this compound locks it into a single, high-energy conformation, preventing the conformational flexibility that could otherwise alleviate strain.

Angle Strain: This results from the deviation of bond angles from their ideal values. The bicyclo[2.2.1]heptane portion of the molecule is inherently strained, with bridgehead carbons forcing C-C-C angles to be significantly less than the ideal 109.5°. wikipedia.org The five-membered cyclopentanone (B42830) and oxolane rings also possess some angle strain, although it is typically less severe than in three- or four-membered rings. libretexts.org

The total strain energy for this type of scaffold can be substantial. Molecular mechanics calculations on a related tricyclo[5.2.1.02,6]decane derivative determined its strain energy to be 136.4 kJ/mol (approximately 32.6 kcal/mol). iucr.org This high level of stored potential energy is a defining characteristic of this molecular architecture.

Type of StrainContributing Structural FeatureDescription
Angle StrainBicyclo[2.2.1]heptane core; five-membered ringsBond angles are compressed from the ideal 109.5° due to the rigid, bridged geometry. wikipedia.org
Torsional StrainFused ring systemThe locked conformation forces many C-H and C-C bonds into energetically unfavorable eclipsed arrangements. libretexts.org
Steric (Transannular) StrainCage-like structureNon-bonded atoms across the ring system can approach each other closely, leading to van der Waals repulsion.

Computational and Theoretical Studies on 10 Oxatricyclo 5.2.1.02,6 Decan 4 One Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a vital method for elucidating the mechanisms of organic reactions. For tricyclic ketone systems, DFT calculations are particularly useful for understanding the stereoselectivity of nucleophilic additions, such as hydride reduction.

Studies on the isomer 4-Oxatricyclo[5.2.1.02,6]decan-10-one have utilized DFT to investigate the π-facial selectivity of hydride additions. nih.govias.ac.in These calculations help to map the potential energy surface of the reaction, identifying the transition state structures for the nucleophilic attack on the carbonyl carbon from different faces of the molecule. By comparing the activation energies of these transition states, researchers can predict the major diastereomer formed. For instance, in the reduction of 2-substituted cyclohexanones, DFT calculations have shown that torsional strain and electrostatic interactions in the transition state are key factors controlling the facial selectivity of the hydride attack. researchgate.net This type of analysis is directly applicable to understanding reactions involving 10-Oxatricyclo[5.2.1.02,6]decan-4-one.

DFT methods are also employed to analyze various molecular properties that influence reactivity, such as the molecular electrostatic potential (MEP). The MEP map indicates the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net For a related azatricyclo[5.2.1.02,6]decane derivative, DFT was used to calculate the MEP, HOMO-LUMO gap, and other parameters to evaluate the molecule's stability and charge transfer characteristics. researchgate.net

Computational MethodApplication in Tricyclic Ketone SystemsKey Insights Provided
DFT Geometry OptimizationCalculation of ground state and transition state structures.Provides insights into the preferred conformations and the geometry of the molecule as it proceeds along the reaction coordinate.
Transition State Energy CalculationDetermination of activation energies for different reaction pathways (e.g., syn vs. anti attack).Predicts the kinetic favorability of a reaction pathway and the resulting product distribution. researchgate.net
Molecular Electrostatic Potential (MEP) MappingVisualization of charge distribution and prediction of reactive sites.Identifies electron-deficient carbonyl carbon as the site for nucleophilic attack. researchgate.net

Molecular Orbital Theory and Electron Transfer Models in Stereoselectivity

Molecular Orbital (MO) theory provides a deeper understanding of the electronic interactions that govern chemical reactions and stereoselectivity. In the context of nucleophilic additions to ketones, Frontier Molecular Orbital (FMO) theory is often invoked, focusing on the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the ketone.

For the related 4-Oxatricyclo[5.2.1.02,6]decan-10-one, ab initio molecular orbital studies have been conducted to explain the observed π-selectivities in hydride additions. nih.govacs.org These studies go beyond simple steric arguments to consider stereoelectronic effects. The analysis focuses on the interactions between the filled σ orbitals of adjacent C-C bonds and the empty π* orbital of the carbonyl group (σ → π* donation). ias.ac.inacs.org The efficacy of this electron donation depends on the orbital alignment, which differs for the two faces of the carbonyl group. The pathway that allows for better overlap and stabilization through these hyperconjugative interactions will have a lower activation energy, thus determining the stereochemical outcome.

Specifically, the interactions of σC1-C2 and σC6-C7 with the πC=O orbital on one face, and σC1-C9 and σC7-C8 with the πC=O orbital on the other face, were found to support the experimentally observed anti-selectivity. acs.org This detailed orbital analysis revealed that arguments based solely on electrostatic interactions or electron donation from the ether oxygen were not sufficient to explain the experimental results. nih.govacs.org

Theoretical ConceptRelevance to StereoselectivityExample Interaction in Tricyclic Ketones
Frontier Molecular Orbital (FMO) TheoryThe reaction is governed by the interaction between the nucleophile's HOMO and the ketone's LUMO.HOMO of hydride (H-) attacks the LUMO (πC=O) of the tricyclic ketone.
Hyperconjugation (Stereoelectronic Effect)Donation of electron density from adjacent σ bonds into the πC=O orbital stabilizes the transition state.σC-C → π*C=O interactions. The geometry favoring better overlap leads to the major product. acs.org
Natural Bond Orbital (NBO) AnalysisQuantifies the energy of these donor-acceptor (orbital) interactions.Calculates the stabilization energy for different orbital interactions, confirming the most significant contributions to transition state stability.

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry serves as a predictive tool, allowing scientists to forecast the outcomes of reactions before they are run in a laboratory. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile for a reaction can be constructed. This profile allows for the prediction of both reactivity (indicated by the magnitude of the activation barrier) and selectivity (indicated by the relative energy differences between competing transition states).

For systems like this compound, computational models can predict:

Facial Selectivity : As discussed, DFT and MO theory can predict whether a reagent will attack from the syn or anti face of the molecule. acs.org

Chemoselectivity : In molecules with multiple functional groups, computations can predict which site is more likely to react. For instance, in the α-functionalization of ketones, DFT calculations have been used to explore domino reaction mechanisms and increase chemoselectivity. nih.gov

Recent advancements have also incorporated machine learning and deep learning models, trained on large datasets of experimental reactions, to predict reaction outcomes with increasing accuracy. nih.govchemrxiv.org While these methods are not yet standard for specific, complex molecules like tricyclic ketones without relevant training data, they represent the future of reactivity prediction.

Solvation Effects in Computational Modeling of Tricyclic Ketones

Most chemical reactions are performed in a solvent, which can significantly influence reaction rates and selectivity. Computational models must account for these solvation effects to provide accurate predictions. Treating individual solvent molecules explicitly is computationally very expensive. Therefore, implicit or continuum solvation models are commonly used. wikipedia.org

The Polarizable Continuum Model (PCM) and its variants (like C-PCM) are among the most popular methods. wikipedia.orgnumberanalytics.comfaccts.de In these models, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. numberanalytics.comfaccts.de The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, capturing the electrostatic component of solvation.

The free energy of solvation is typically calculated as a sum of several terms:

Ges : The electrostatic energy arising from the interaction between the solute's charge distribution and the polarized dielectric continuum. wikipedia.org

Gdr : The dispersion-repulsion energy, accounting for van der Waals interactions between the solute and solvent. wikipedia.org

Gcav : The cavitation energy, which is the energy required to create the solute-sized cavity within the solvent. wikipedia.org

For reactions involving charge separation or polar transition states, such as the nucleophilic addition to a ketone, accurately modeling solvation is critical. The solvent can stabilize the transition state differently for competing pathways, sometimes altering or even reversing the selectivity predicted from gas-phase calculations. researchgate.net In studies of ketone reductions, it was found that decreasing solvent polarity can enhance the inherent stereoselectivity. researchgate.net Computational studies on ketone oxidation potentials have also shown that solute-solvent interactions, modeled with PCM, are crucial for accurate results. core.ac.uk

Applications and Synthetic Utility of 10 Oxatricyclo 5.2.1.02,6 Decan 4 One Derivatives

Role as Chiral Auxiliaries in Asymmetric Organic Synthesis

While the broader class of tricyclic systems has been explored for asymmetric synthesis, the specific application of 10-oxatricyclo[5.2.1.02,6]decan-4-one derivatives as chiral auxiliaries is a more specialized area of investigation. The inherent chirality and rigid conformation of these molecules provide a defined stereochemical environment that can influence the outcome of subsequent reactions.

Stereoselective Diels-Alder Reactions

The rigid framework of this compound can be functionalized to create chiral auxiliaries for Diels-Alder reactions. By attaching a dienophile to this chiral scaffold, the facial selectivity of the cycloaddition can be effectively controlled. The steric bulk of the tricyclic system can shield one face of the dienophile, directing the approaching diene to the opposite face, thus leading to the formation of a specific stereoisomer. The degree of stereoselectivity is influenced by the specific substitution pattern on the tricyclic core and the reaction conditions employed.

DieneDienophile with AuxiliaryLewis AcidDiastereomeric Ratio (endo:exo)
Cyclopentadiene (B3395910)Acrylate (B77674) of chiral 10-oxatricyclo[5.2.1.02,6]decan-4-olEt2AlClHigh
IsopreneFumarate of chiral 10-oxatricyclo[5.2.1.02,6]decan-4-olTiCl4Moderate to High

Asymmetric Alkylation Reactions

In a similar vein, enolates derived from this compound derivatives bearing a cleavable chiral auxiliary can be utilized in asymmetric alkylation reactions. The fixed conformation of the chiral auxiliary effectively blocks one face of the enolate, compelling the incoming electrophile to approach from the less hindered side. This steric hindrance dictates the stereochemistry of the newly formed carbon-carbon bond, resulting in a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary group yields the desired enantiomerically enriched product.

Enolate SourceElectrophileBaseDiastereomeric Excess (de)
Propionyl-10-oxatricyclo[5.2.1.02,6]decan-4-one deriv.Benzyl bromideLDA>90%
Acetyl-10-oxatricyclo[5.2.1.02,6]decan-4-one deriv.Methyl iodideNaHMDS>85%

Precursors and Intermediates in Complex Molecule Synthesis

The synthetic utility of this compound and its parent tricyclo[5.2.1.02,6]decan-10-one systems extends to their role as versatile precursors in the total synthesis of natural products and as foundational building blocks for various carbocyclic frameworks.

Total Synthesis of Natural Products (e.g., Coriolin, Coronafacic Acid)

The tricyclo[5.2.1.02,6]decane framework has been instrumental in the synthesis of several complex natural products. For instance, in a formal synthesis of the triquinane sesquiterpene (+)-Coriolin, an optically pure diquinane intermediate was prepared through the oxidative cleavage of the double bond in a tricyclo[5.2.1.02,6]decan-10-one derivative. wikipedia.orgresearchgate.net This key transformation allowed for the construction of the fused five-membered ring system characteristic of Coriolin.

Similarly, derivatives of tricyclo[5.2.1.02,6]decan-10-ones have served as crucial starting materials in the total synthesis of (±)-Coronafacic acid. sfu.ca A key step in this synthesis involves the Haller-Bauer type cleavage of the tricyclic ketone to stereoselectively generate a functionalized cis-hydrindane, which is a core structural motif of Coronafacic acid. wikipedia.orgresearchgate.netsfu.ca

Building Blocks for Hydrindanes and Diquinanes

As highlighted in the synthesis of Coronafacic acid, the Haller-Bauer reaction of tricyclo[5.2.1.02,6]decan-10-one derivatives provides a reliable method for the preparation of cis-fused hydrindanes. wikipedia.orgsfu.ca This retro-aldol type cleavage effectively unbridges the tricyclic system to reveal the bicyclic hydrindane core. The stereochemistry of the substituents on the starting tricyclic ketone can be translated into the final hydrindane product with high fidelity.

Furthermore, oxidative cleavage of the olefinic bond within the tricyclo[5.2.1.02,6]decane skeleton has been shown to be an effective strategy for accessing diquinane frameworks. wikipedia.org This approach was notably employed in a formal synthesis of (+)-Coriolin, demonstrating the utility of these tricyclic precursors in constructing fused five-membered ring systems. wikipedia.org

Preparation of Substituted Cyclopentenoids

The endo-tricyclo[5.2.1.02,6]decadienone system, a related derivative, serves as a synthetic equivalent of cyclopentadienone. anu.edu.au This strategy relies on the retro-Diels-Alder reaction to release the cyclopentenoid moiety. Chemical modifications can be performed on the stable tricyclic adduct before the final thermal or Lewis acid-induced cycloreversion, allowing for the synthesis of a variety of substituted cyclopentenoids. anu.edu.au

Design and Synthesis of Novel Scaffolds for Chemical Biology Research

The this compound framework is a versatile starting point for the synthesis of diverse molecular scaffolds for chemical biology. Its inherent structural rigidity and stereochemical complexity are desirable features for the design of specific probes and modulators of protein function.

Research in this area has focused on the synthetic modification of the core structure to introduce a variety of functional groups and to explore the structure-activity relationships of the resulting derivatives. While direct studies on this compound are limited, research on analogous structures provides a roadmap for the potential applications of this compound in chemical biology.

For instance, the related 10-oxabicyclo[5.2.1]decane framework has been identified in bioactive natural products with potential antitumor properties. nih.gov Synthetic methodologies developed for this related scaffold, such as [4+3] cycloaddition reactions and subsequent functional group manipulations, can be conceptually applied to the synthesis of derivatives of this compound. nih.gov The preliminary evaluation of these related compounds against leukemia cancer cell lines has shown promising activity, suggesting that the oxabicyclic core is a valuable pharmacophore. nih.gov

Furthermore, the introduction of heteroatoms, such as nitrogen, into the tricyclic system has led to the development of compounds with a range of biological activities. For example, derivatives of 10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, synthesized from norcantharidin (B1212189), are of interest as potential inhibitors of serine/threonine protein phosphatases 1 and 2A. nih.gov The synthetic accessibility of these aza-derivatives highlights the potential for creating libraries of compounds based on the 10-oxatricyclo[5.2.1.02,6]decane scaffold for screening against various biological targets.

Another relevant example is the synthesis and biological evaluation of arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. mdpi.com These compounds have been tested for their activity against a range of viruses, demonstrating the utility of this scaffold in the search for new antiviral agents. mdpi.com Although the core structure is more complex, the underlying principle of using the rigid tricyclic framework to present functional groups for biological interactions is the same.

The following table summarizes the key findings from research on related scaffolds, which can inform the design and synthesis of novel scaffolds from this compound for chemical biology research.

ScaffoldSynthetic ApproachBiological Activity/Potential Application
10-oxabicyclo[5.2.1]decane[4+3] cycloaddition, aldol (B89426) cyclization, β-fragmentationAntitumor agents
10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dioneReaction of norcantharidin with amino compoundsSerine/threonine protein phosphatase inhibitors
1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivativesDiels-Alder reaction followed by alkylationAntiviral agents

These examples underscore the potential of the 10-oxatricyclo[5.2.1.02,6]decane framework as a versatile scaffold for the development of new tools and therapeutic leads in chemical biology. Future work in this area will likely focus on the development of stereoselective synthetic routes to functionalized derivatives and the exploration of their interactions with a wider range of biological targets.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying the synthesis of 10-Oxatricyclo[5.2.1.0²,⁶]decan-4-one?

  • Methodological Answer : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and theoretical goals. For example, a question such as “How do solvent polarity and temperature influence the stereochemical outcomes of 10-Oxatricyclo[5.2.1.0²,⁶]decan-4-one synthesis?” integrates variables (solvent, temperature) and a measurable outcome (stereochemistry). Avoid overly broad questions by defining independent/dependent variables and using literature gaps to justify novelty .

Q. What criteria should guide the selection of analytical techniques for characterizing 10-Oxatricyclo[5.2.1.0²,⁶]decan-4-one?

  • Methodological Answer : Prioritize techniques that address structural complexity, such as X-ray crystallography for confirming bicyclic geometry and NMR spectroscopy (¹H, ¹³C, 2D-COSY) for resolving stereochemical ambiguities. Validate purity via HPLC or GC-MS. Ensure reproducibility by cross-referencing with prior studies on similar tricyclic ketones .

Q. How can researchers ensure reproducibility in synthesizing 10-Oxatricyclo[5.2.1.0²,⁶]decan-4-one?

  • Methodological Answer : Document reaction parameters (catalyst loading, solvent ratios, temperature gradients) in granular detail. Use standardized protocols from peer-reviewed syntheses of analogous compounds. Provide raw spectral data and chromatograms in supplementary materials to enable independent verification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectroscopic data for 10-Oxatricyclo[5.2.1.0²,⁶]decan-4-one derivatives?

  • Methodological Answer : Conduct comparative analyses using dynamic NMR to detect conformational equilibria or isotopic labeling to trace signal splitting. For instance, discrepancies in ¹³C NMR chemical shifts may arise from solvent-dependent aggregation; replicate experiments in deuterated and non-deuterated solvents to isolate solvent effects .

Q. How can computational methods (e.g., DFT calculations) enhance mechanistic understanding of 10-Oxatricyclo[5.2.1.0²,⁶]decan-4-one reactivity?

  • Methodological Answer : Perform density functional theory (DFT) simulations to model transition states and activation barriers for key reactions (e.g., ring-opening or oxidation). Validate computational predictions with kinetic isotopic effect (KIE) studies or trapping intermediates via low-temperature spectroscopy. Cross-reference results with crystallographic data to confirm spatial arrangements .

Q. What experimental design principles apply to studying the environmental stability of 10-Oxatricyclo[5.2.1.0²,⁶]decan-4-one in abiotic systems?

  • Methodological Answer : Use controlled environmental chambers to simulate degradation under UV light, humidity, and varying pH. Monitor decomposition pathways via LC-HRMS and quantify half-lives using first-order kinetics. Compare results with predictive models (e.g., EPI Suite) to identify discrepancies between empirical and theoretical stability .

Q. How do researchers integrate spectroscopic and crystallographic data to resolve stereochemical ambiguities in functionalized derivatives?

  • Methodological Answer : Combine X-ray diffraction with NOESY/ROESY NMR to correlate spatial proximity of protons in crowded regions. For example, conflicting NOE signals in a diastereomeric mixture can be resolved by crystallizing enantiomerically pure fractions and comparing unit-cell parameters with simulated XRD patterns .

Methodological Frameworks

  • Theoretical Linkage : Ground questions in orbital symmetry theory (e.g., Woodward-Hoffmann rules) to explain pericyclic reactions involving the oxabicyclic core .
  • Data Validation : Use Chebyshev’s inequality or Grubbs’ test to identify outliers in replicate experiments, ensuring statistical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.